Prolyl-psi(methylamino)leucyl-glycinamide
Prolyl-psi(methylamino)leucyl-glycinamide
Brand Name:
Vulcanchem
CAS No.:
109772-54-5
VCID:
VC20775937
InChI:
InChI=1S/C13H26N4O2.2ClH/c1-9(2)6-11(13(19)17-8-12(14)18)16-7-10-4-3-5-15-10;;/h9-11,15-16H,3-8H2,1-2H3,(H2,14,18)(H,17,19);2*1H/t10-,11-;;/m0../s1
SMILES:
CC(C)CC(C(=O)NCC(=O)N)NCC1CCCN1.Cl.Cl
Molecular Formula:
C13H28Cl2N4O2
Molecular Weight:
343.3 g/mol
Prolyl-psi(methylamino)leucyl-glycinamide
CAS No.: 109772-54-5
Cat. No.: VC20775937
Molecular Formula: C13H28Cl2N4O2
Molecular Weight: 343.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109772-54-5 |
|---|---|
| Molecular Formula | C13H28Cl2N4O2 |
| Molecular Weight | 343.3 g/mol |
| IUPAC Name | (2S)-N-(2-amino-2-oxoethyl)-4-methyl-2-[[(2S)-pyrrolidin-2-yl]methylamino]pentanamide;dihydrochloride |
| Standard InChI | InChI=1S/C13H26N4O2.2ClH/c1-9(2)6-11(13(19)17-8-12(14)18)16-7-10-4-3-5-15-10;;/h9-11,15-16H,3-8H2,1-2H3,(H2,14,18)(H,17,19);2*1H/t10-,11-;;/m0../s1 |
| Standard InChI Key | UDOMQZDFGBPQMX-ULEGLUPFSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)NCC(=O)N)NC[C@@H]1CCCN1.Cl.Cl |
| SMILES | CC(C)CC(C(=O)NCC(=O)N)NCC1CCCN1.Cl.Cl |
| Canonical SMILES | CC(C)CC(C(=O)NCC(=O)N)NCC1CCCN1.Cl.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator